7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Visible-Light-Promoted Method: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described.
One-Pot, Three-Component Reaction: A convenient one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor provides 3-aroylimidazo[1,2-a]-N-heterocycles in good yields in the presence of K2S2O8 and a catalytic amount of I2.
Industrial Production Methods: Industrial production methods for 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the halogenated positions (chlorine and iodine).
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagent: Used in visible-light-promoted trifluoromethylation reactions.
K2S2O8 and I2: Used in one-pot, three-component reactions for the synthesis of imidazo[1,2-a]pyridine derivatives.
Major Products: The major products formed from these reactions are typically functionalized imidazo[1,2-a]pyridine derivatives with various substituents at different positions on the core structure.
Scientific Research Applications
Chemistry: 7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds .
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents. For example, imidazo[1,2-a]pyridine derivatives have been explored for their anti-tubercular activity .
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as electronic and photonic materials .
Mechanism of Action
Comparison with Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position of the chlorine and trifluoromethyl groups.
6-(Substituted Phenyl)-2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound has a different substitution pattern and has been evaluated for anti-tubercular activity.
Properties
IUPAC Name |
7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3IN2/c9-4-1-2-15-3-5(8(10,11)12)14-7(15)6(4)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEULDUNYUCHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1Cl)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185502 | |
Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331823-98-3 | |
Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331823-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 7-chloro-8-iodo-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.